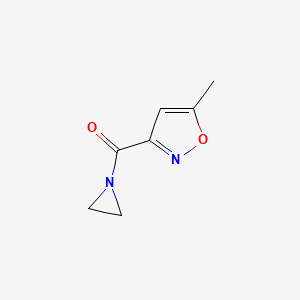
Aziridin-1-yl(5-methylisoxazol-3-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Aziridin-1-yl(5-methylisoxazol-3-yl)methanone is a chemical compound with the molecular formula C₇H₈N₂O₂ It is a member of the aziridine family, which are three-membered nitrogen-containing cyclic molecules
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of aziridin-1-yl(5-methylisoxazol-3-yl)methanone typically involves the reaction of aziridine with 5-methylisoxazole derivatives. One common method includes the reaction of aziridine with benzonitrile N-oxides under controlled conditions . The reaction is usually carried out in an ether solvent at low temperatures (around 0°C) to ensure the stability of the intermediate products .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) for quality control .
化学反应分析
Types of Reactions
Aziridin-1-yl(5-methylisoxazol-3-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the aziridine ring opens up to form different products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines and thiols can react with this compound under basic conditions.
Major Products
The major products formed from these reactions include various amines, oximes, and substituted aziridines, depending on the specific reagents and conditions used .
科学研究应用
Aziridin-1-yl(5-methylisoxazol-3-yl)methanone has several applications in scientific research:
作用机制
The mechanism of action of aziridin-1-yl(5-methylisoxazol-3-yl)methanone involves its interaction with biological molecules. The aziridine ring is highly reactive and can form covalent bonds with nucleophilic sites in proteins and DNA. This reactivity underlies its cytotoxic effects, as it can disrupt cellular processes by modifying essential biomolecules . The compound’s molecular targets include enzymes and nucleic acids, which are crucial for cell survival and proliferation .
相似化合物的比较
Similar Compounds
Aziridin-1-yl oximes: These compounds share the aziridine ring and exhibit similar reactivity and biological activities.
Isoxazole derivatives: Compounds with the isoxazole ring, such as 2-(5-methyl-3-(4-chloro/trifluoromethylphenyl)isoxazol-4-yl)-5-arylamino-1,3,4-oxadiazoles, have comparable chemical properties and applications.
Uniqueness
Aziridin-1-yl(5-methylisoxazol-3-yl)methanone is unique due to the combination of the aziridine and isoxazole rings in its structure. This dual functionality imparts distinct chemical reactivity and biological activity, making it a valuable compound for diverse research applications .
属性
CAS 编号 |
21561-41-1 |
|---|---|
分子式 |
C7H8N2O2 |
分子量 |
152.15 g/mol |
IUPAC 名称 |
aziridin-1-yl-(5-methyl-1,2-oxazol-3-yl)methanone |
InChI |
InChI=1S/C7H8N2O2/c1-5-4-6(8-11-5)7(10)9-2-3-9/h4H,2-3H2,1H3 |
InChI 键 |
POHBKYQPFADMSG-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=NO1)C(=O)N2CC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















